molecular formula C9H15N3O B1531423 3-(3-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile CAS No. 1353897-70-7

3-(3-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile

Cat. No.: B1531423
CAS No.: 1353897-70-7
M. Wt: 181.23 g/mol
InChI Key: LCRIPGHRTPVADE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .

Preparation Methods

The synthesis of 3-(3-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of piperidine derivatives with nitriles under specific conditions. Industrial production methods often utilize catalytic hydrogenation and cyclization reactions to achieve high yields and purity .

Chemical Reactions Analysis

3-(3-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. It can act on enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-(3-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile can be compared with other piperidine derivatives such as:

Properties

IUPAC Name

3-[3-(aminomethyl)piperidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c10-4-3-9(13)12-5-1-2-8(6-11)7-12/h8H,1-3,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRIPGHRTPVADE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC#N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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